molecular formula C18H20BrNO2 B6139872 2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6139872
M. Wt: 362.3 g/mol
InChI Key: VOIMJLGLDDBHSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. It belongs to the class of tetrahydroisoquinoline alkaloids and has been found to possess various biological properties.

Scientific Research Applications

Local Anesthetic Activity and Acute Toxicity Evaluation

A study by Azamatov et al. (2023) explored the local anesthetic activity and acute toxicity of a series of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines, including 2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This research showed that these compounds possess significant local anesthetic activity and variable toxicity profiles, indicating their potential as local anesthetics with further research needed for clinical applications (Azamatov et al., 2023).

Electrochemical Oxidation Studies

Research by Sainsbury and Todd (1992) involved the electrochemical oxidation of compounds structurally related to 2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This study contributed to understanding the chemical reactions and potential applications of these compounds in organic synthesis and pharmaceutical chemistry (Sainsbury & Todd, 1992).

Synthesis of Novel Compounds

Kametani et al. (1967) and Orito et al. (1995, 1999) conducted studies focusing on the synthesis of novel compounds involving 2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. These studies provide insights into the methodologies for synthesizing complex organic compounds, which have implications in medicinal chemistry and drug development (Kametani et al., 1967; Orito et al., 1995, 1999).

Analgesic and Anti-Inflammatory Effects

Research by Rakhmanova et al. (2022) examined the analgesic and anti-inflammatory effects of compounds similar to 2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. This study contributes to understanding the therapeutic potential of these compounds in treating pain and inflammation (Rakhmanova et al., 2022).

Development of Anticonvulsants

Gitto et al. (2006, 2010) explored the development of anticonvulsants based on the tetrahydroisoquinoline scaffold. Their research contributes to the development of new therapeutic agents for epilepsy, using the structural framework of 2-(4-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Gitto et al., 2006, 2010).

properties

IUPAC Name

2-[(4-bromophenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO2/c1-21-17-9-14-7-8-20(12-15(14)10-18(17)22-2)11-13-3-5-16(19)6-4-13/h3-6,9-10H,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIMJLGLDDBHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)CC3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5260162

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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